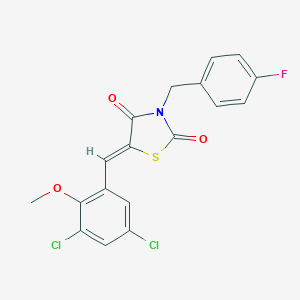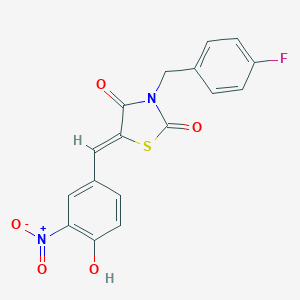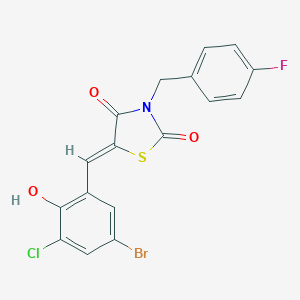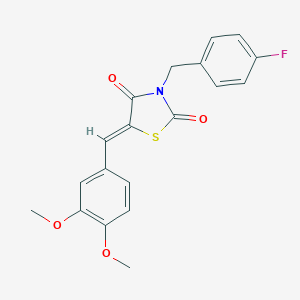![molecular formula C22H18N2O3 B302252 N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is synthesized using a simple and efficient method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways and enzymes involved in oxidative stress, inflammation, and cancer cell proliferation. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit significant biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are implicated in various chronic diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to possess neuroprotective and hepatoprotective properties, which make it a potential therapeutic agent for the treatment of neurodegenerative and liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several advantages for lab experiments. The compound is synthesized using a simple and efficient method, and it is readily available in high yield and purity. It has been extensively studied for its potential pharmacological properties, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well documented. However, the compound also has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous-based assays. It also has low bioavailability, which may limit its therapeutic potential in vivo.
Direcciones Futuras
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several potential future directions for scientific research. The compound has been shown to possess significant pharmacological properties, and its potential therapeutic applications in various chronic diseases such as cancer, diabetes, and cardiovascular diseases need to be further investigated. The compound's mechanism of action also needs to be further elucidated to better understand its pharmacological effects. Furthermore, the compound's poor solubility and low bioavailability need to be addressed to improve its therapeutic potential in vivo.
Métodos De Síntesis
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is synthesized using a simple and efficient method. The synthesis involves the reaction of 2-naphthoic acid hydrazide with 4-methoxy-3-methylbenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit significant antioxidant, anti-inflammatory, and anticancer activities in vitro and in vivo. It has also been shown to possess neuroprotective and hepatoprotective properties. The compound has been used in various scientific research studies to investigate its potential therapeutic applications.
Propiedades
Nombre del producto |
N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Fórmula molecular |
C22H18N2O3 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[(E)-(4-methoxy-3-methylphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O3/c1-14-11-15(7-9-19(14)26-2)13-23-24-22(25)21-12-18-17-6-4-3-5-16(17)8-10-20(18)27-21/h3-13H,1-2H3,(H,24,25)/b23-13+ |
Clave InChI |
KDWDDRGCCGGZPN-YDZHTSKRSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
SMILES |
CC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
SMILES canónico |
CC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Allyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302170.png)
![(5Z)-3-(4-fluorobenzyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302173.png)
![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)
![3-(4-Fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B302175.png)

![2-[(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302180.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302183.png)




![(5Z)-3-(4-fluorobenzyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302191.png)
![(5Z)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302192.png)